N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide
Description
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-18-12-7-10(9-15)11(8-13(12)19-2)16-14(21)17-3-5-20-6-4-17/h7-8H,3-6H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCCOGYLYAQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193429 | |
| Record name | N-(2-Cyano-4,5-dimethoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866039-71-6 | |
| Record name | N-(2-Cyano-4,5-dimethoxyphenyl)-4-morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866039-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyano-4,5-dimethoxyphenyl)-4-morpholinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with morpholine-4-carbothioamide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the methoxy substituents, using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the formation of corresponding amides or acids.
Scientific Research Applications
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The cyano group and the morpholine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Morpholine-Containing Compounds
The target compound shares a morpholine moiety with the patented pyrrolo-pyridazine derivative in . However, the latter incorporates a trifluoromethyl group and a pyrimidine ring, which enhance metabolic stability and target affinity in therapeutic contexts.
Aromatic Substitutents
The 4,5-dimethoxyphenyl group in the target compound contrasts with the chloro-phenyl substituents in 3-chloro-N-phenyl-phthalimide () . Methoxy groups increase electron density and solubility compared to chloro substituents, which could favor pharmacokinetic profiles in drug design.
Application Divergence
- Polymer Synthesis: 3-chloro-N-phenyl-phthalimide is a monomer for polyimides due to its anhydride-forming capability , whereas the target compound lacks reactive sites for polymerization.
- Pharmaceuticals : The morpholine-containing patent compound () is tailored for kinase inhibition, leveraging its pyrimidine and trifluoromethyl groups . The target compound’s simpler structure may prioritize ease of synthesis and modular derivatization.
- Industrial Dyes : The azo compound in relies on conjugated chromophores for colorant applications , a feature absent in the target compound.
Research Findings and Implications
- Bioactivity Potential: The carbothioamide group may enable chelation of metal ions (e.g., zinc in metalloenzymes), a mechanism less common in phthalimides or azo dyes.
- Solubility : The dimethoxy groups likely enhance aqueous solubility compared to chloro-substituted analogs (e.g., ), though less than the polar morpholine-ethoxy group in .
- Metabolic Stability: The morpholine ring may reduce first-pass metabolism compared to non-heterocyclic analogs, as seen in drug candidates like those in .
Biological Activity
N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₇N₃O₃S, with a molecular weight of 307.37 g/mol. The compound features a morpholine ring linked to a carbothioamide group and a cyano-substituted aromatic system, which contributes to its reactivity and potential interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanisms underlying its anticancer effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell proliferation.
- Pathway Modulation : It potentially alters signaling pathways involved in tumor growth and metastasis.
In vitro tests have shown promising results against cell lines such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer), with IC50 values indicating effective cytotoxicity .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Preliminary findings suggest its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicate that the compound can effectively inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound shows potential anti-inflammatory effects . It may reduce inflammation by modulating the production of pro-inflammatory cytokines, thus offering therapeutic avenues for inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:
- Binding Affinity : The cyano group and morpholine ring enhance the compound's binding affinity to target proteins or enzymes.
- Pathway Interference : By inhibiting specific protein targets associated with cancer progression, it disrupts critical signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound in relation to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(2-Cyano-4-nitrophenyl)morpholine-2-carboxamide | Similar morpholine core | Anticancer activity | Nitro group enhances electron-withdrawing capacity |
| N-(2-Cyano-4-nitrophenyl)pyrrolidine-1-carbothioamide | Pyrrolidine instead of morpholine | Moderate anticancer effects | Different ring structure alters pharmacokinetics |
| 1,3-thiazole derivatives | Thiazole ring system | Antimicrobial properties | Different heterocyclic framework |
This compound stands out due to its combination of a morpholine ring and a cyano-substituted aromatic system that may confer distinct pharmacological properties compared to these similar compounds.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study investigated the effects on MCF7 and NCI-H460 cells, revealing IC50 values ranging from 10 to 20 μM. The study concluded that the compound effectively induces apoptosis in these cell lines.
- Antimicrobial Efficacy Testing : Another study assessed its antimicrobial activity against Staphylococcus aureus and reported MIC values below 50 μg/mL, indicating strong antibacterial potential.
- Anti-inflammatory Activity Assessment : Research demonstrated that treatment with this compound reduced nitric oxide production in LPS-stimulated macrophages by over 40%, suggesting significant anti-inflammatory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
